1-(2-Butoxy-5-chlorophenyl)ethanol

Description

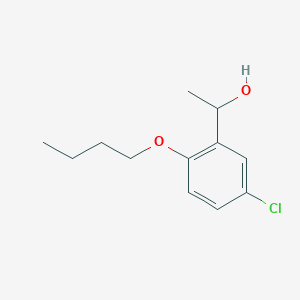

1-(2-Butoxy-5-chlorophenyl)ethanol is a substituted phenyl ethanol derivative characterized by a butoxy group (-OCH₂CH₂CH₂CH₃) at the 2-position and a chlorine atom at the 5-position of the aromatic ring. The ethanol moiety (-CH₂CH₂OH) is attached to the phenyl group, contributing to its polar and hydrophilic properties.

Properties

IUPAC Name |

1-(2-butoxy-5-chlorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO2/c1-3-4-7-15-12-6-5-10(13)8-11(12)9(2)14/h5-6,8-9,14H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMGQFBZXYZBCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)Cl)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Butoxy-5-chlorophenyl)ethanol can be synthesized through several synthetic routes. One common method involves the reaction of 2-butoxy-5-chlorophenol with ethylene oxide under acidic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the ethyl ether linkage.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions. The process may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Butoxy-5-chlorophenyl)ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, potentially forming corresponding ketones or carboxylic acids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur, where the butoxy group may be replaced by other nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation Products: Ketones, carboxylic acids, or other oxidized derivatives.

Reduction Products: Alcohols or other reduced derivatives.

Substitution Products: Compounds with different nucleophiles replacing the butoxy group.

Scientific Research Applications

1-(2-Butoxy-5-chlorophenyl)ethanol has various applications in scientific research, including:

Chemistry: It can be used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound may serve as a building block for bioactive molecules or as a probe in biological studies.

Industry: The compound can be utilized in the production of specialty chemicals, coatings, and other industrial products.

Mechanism of Action

1-(2-Butoxy-5-chlorophenyl)ethanol can be compared to other similar compounds, such as 1-(2-methoxy-5-chlorophenyl)ethanol and 1-(2-ethoxy-5-chlorophenyl)ethanol. These compounds share structural similarities but differ in the nature of the alkoxy group attached to the phenyl ring. The presence of the butoxy group in this compound may confer unique chemical and physical properties compared to its counterparts.

Comparison with Similar Compounds

The structural and functional attributes of 1-(2-Butoxy-5-chlorophenyl)ethanol can be compared to its analogs, particularly 1-(2-ethoxy-5-fluorophenyl)ethanol (CAS: 577-97-9), a compound with an ethoxy group (-OCH₂CH₃) and a fluorine atom at analogous positions . Below is a detailed analysis:

Structural and Physicochemical Properties

Table 1: Key Properties of this compound and 1-(2-Ethoxy-5-fluorophenyl)ethanol

Key Observations :

Molecular Weight : The butoxy-chloro derivative has a higher molar mass due to the longer alkoxy chain (butoxy vs. ethoxy) and the heavier chlorine atom (35.45 g/mol vs. fluorine at 19.00 g/mol).

Lipophilicity : The butoxy group and chlorine substituent enhance lipophilicity compared to the ethoxy-fluoro analog, suggesting reduced water solubility and increased membrane permeability.

Electronic Effects : Chlorine’s stronger electron-withdrawing nature (compared to fluorine) may influence the compound’s acidity and reactivity, particularly in hydrogen-bonding interactions.

Biological Activity

1-(2-Butoxy-5-chlorophenyl)ethanol is an organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and toxicology. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds.

This compound is characterized by its unique structure, which includes a butoxy group and a chlorophenyl moiety. These functional groups contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate various biochemical pathways, leading to diverse biological effects:

- Enzyme Interaction : It is suggested that this compound can bind to enzymes, altering their activity and influencing metabolic processes.

- Signal Transduction : The compound may also play a role in signal transduction pathways, impacting cellular responses to external stimuli.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess antimicrobial properties. For instance, the ethanol extract from certain fungi has demonstrated significant antimicrobial activity against various bacterial strains, which may provide insights into the potential efficacy of this compound against pathogens.

Cytotoxicity

Cytotoxic effects have been observed in related compounds. For example, the cytotoxicity of various alkoxyphenols has been evaluated in different cell lines, indicating that structural modifications can influence the degree of toxicity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, we can compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-n-Butoxy-5-chlorophenyl methyl sulfide | Contains a methyl sulfide group | Antimicrobial properties |

| (2-Methoxy-5-chlorophenyl)(methyl)sulfane | Contains a methoxy group | Potentially cytotoxic |

| 1-(2-n-Butoxy-5-chlorophenyl)ethanol | Butoxy group and chlorophenyl moiety | Antimicrobial and cytotoxic |

Case Studies

Several studies have investigated the biological effects of related compounds:

- Antimicrobial Efficacy : A study on the antimicrobial properties of alkoxyphenols showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, suggesting strong antimicrobial potential.

- Cytotoxicity in Cell Lines : Research evaluating the cytotoxic effects of various phenolic compounds indicated that structural variations significantly influenced their toxicity profiles in human cell lines.

- Toxicological Assessments : Toxicological studies on related glycol ethers indicated that while some exhibit hemolytic effects at high concentrations, others like this compound may not show similar toxicity under standard exposure conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.